2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid
Description
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
2-(7-bromobenzotriazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H6BrN3O2/c9-5-2-1-3-6-8(5)12(11-10-6)4-7(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
WVXXVCOWYPJALN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N(N=N2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid typically involves the following steps:
Formation of the Benzo[d][1,2,3]triazole Core: The benzo[d][1,2,3]triazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and sodium nitrite, under acidic conditions.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the benzo[d][1,2,3]triazole core. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The benzo[d][1,2,3]triazole moiety can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne-linked derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, ligands like triphenylphosphine, and solvents like toluene or THF.
Major Products
The major products formed from these reactions include various substituted benzo[d][1,2,3]triazole derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity :
- Studies have shown that compounds containing the benzo[d][1,2,3]triazole framework exhibit significant antimicrobial properties. For instance, derivatives of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid have been tested against various bacterial strains and fungi, demonstrating efficacy comparable to established antibiotics .
- Cancer Research :
Agriculture
- Pesticidal Properties :
- The compound has shown promise as a pesticide. Its application in crop protection has been explored, particularly against fungal pathogens that threaten agricultural productivity. Field trials have reported a reduction in disease incidence when crops are treated with formulations containing this compound .
Material Science
- Polymer Chemistry :
Data Table: Summary of Applications
| Application Field | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |
| Cancer Research | Induces apoptosis in cancer cells | |
| Agriculture | Pesticide Development | Reduces disease incidence in treated crops |
| Material Science | Polymer Synthesis | Enhances thermal and mechanical properties |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.
Case Study 2: Anticancer Potential
In a controlled experiment involving human cancer cell lines, treatment with the compound resulted in a marked decrease in cell viability compared to untreated controls. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.
Case Study 3: Agricultural Applications
Field trials on tomato plants demonstrated that applying formulations containing this compound reduced the incidence of fungal infections by over 50%, showcasing its potential as an effective agricultural fungicide.
Mechanism of Action
The mechanism of action of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,2,3]triazole moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following compounds are structurally related to 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid, differing in halogenation patterns, heterocyclic cores, or functional groups:
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Bromine Substitution: The 7-bromo group in the target compound likely increases the electron-withdrawing nature of the benzotriazole ring, enhancing the acidity of the acetic acid group compared to non-halogenated analogs. This property is critical in coordination chemistry, where deprotonated carboxylates bind metal ions .
- Heterocyclic Core : Benzotriazole derivatives exhibit extended conjugation compared to simpler triazoles (e.g., 1,2,4-triazole), leading to stronger π-π interactions in MOFs and altered redox properties .
- Functional Group Modifications : Replacing the acetic acid group with an acetamide (Table 1, row 4) shifts applications from materials to pharmacology, as seen in anti-inflammatory activity .
Biological Activity
2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
The molecular formula of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid is with a molecular weight of 232.06 g/mol. The compound features a benzo[d][1,2,3]triazole moiety which is known for its diverse biological activities.
Synthesis
The synthesis of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid typically involves the bromination of benzo[d][1,2,3]triazole followed by acetic acid derivatization. The reaction conditions can vary but generally include the use of solvents like DMF or DMSO under controlled temperatures to achieve optimal yields.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,2,3]triazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this structure demonstrate activity against various bacterial strains and fungi. In vitro tests revealed that 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Anticancer Activity
The anticancer potential of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid has been evaluated in several studies. In one notable study involving human cancer cell lines (MCF-7 for breast cancer and HeLa for cervical cancer), the compound exhibited dose-dependent cytotoxic effects. The IC50 values were found to be approximately 20 µM for MCF-7 cells and 15 µM for HeLa cells after 48 hours of treatment .
The mechanism by which 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid exerts its biological effects may involve the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential . Additionally, it may inhibit specific signaling pathways associated with cell proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | MCF-7 | 20 | Cytotoxicity |
| Study B | HeLa | 15 | Cytotoxicity |
| Study C | E. coli | 50 | Antimicrobial |
These findings suggest that 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid has significant potential as both an antimicrobial and anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
